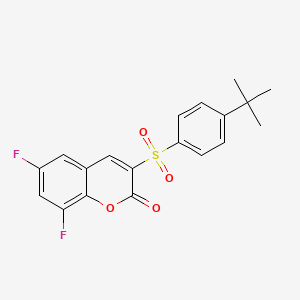

3-(4-Tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one, commonly known as DBCO, is a chemical compound that belongs to the class of chromenes. It is widely used in scientific research for various applications due to its unique properties.

Aplicaciones Científicas De Investigación

Environmental Degradation and Toxicology

Polyfluoroalkyl chemicals, including 3-(4-Tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one, are widely used in various industrial and commercial applications. These compounds can degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), which are highly persistent and toxic. Studies have highlighted the importance of understanding the environmental fate, degradation pathways, and the toxicological impact of these compounds on human health and ecosystems (Liu & Mejia Avendaño, 2013).

Human Health Risks

The developmental toxicity of perfluoroalkyl acids, including derivatives of 3-(4-Tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one, has been a subject of concern. These compounds have been associated with various health risks, including reproductive and developmental toxicity in humans. Efforts to better understand these hazards are crucial for risk assessment and management of these chemicals (Lau, Butenhoff, & Rogers, 2004).

Immunotoxicity and Biological Effects

Immunotoxicity studies have explored the biological activity of perfluoroalkyl substances, revealing their potential to activate the alpha isotype of peroxisome proliferator-activated receptors (PPARs) and modulate various physiological processes, including lipid and glucose homeostasis, cell proliferation, differentiation, and inflammation. These findings suggest that the effects of these compounds, including derivatives of 3-(4-Tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one, may occur both dependently and independently of PPARα, indicating a complex mechanism of action and potential health risks (DeWitt et al., 2009).

Environmental Presence and Monitoring

The widespread presence and persistence of poly- and perfluoroalkyl substances in the environment, including derivatives of 3-(4-Tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one, have led to increased monitoring efforts. These substances have been detected in various environmental compartments, prompting research into their distribution, bioaccumulation, and potential ecological impacts. Understanding the environmental fate and effects of these compounds is essential for developing effective management and remediation strategies (Ahrens & Bundschuh, 2014).

Challenges and Future Directions

Addressing the human health risks and environmental impacts of perfluorinated compounds, including 3-(4-Tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one, presents significant challenges. Future research should focus on understanding the chronic toxicity, molecular mechanisms, and the effectiveness of various remediation technologies in removing these compounds from the environment. Collaborative efforts among stakeholders are necessary to generate the missing data and develop comprehensive risk assessment and management strategies for these persistent pollutants (Zeng et al., 2019).

Propiedades

IUPAC Name |

3-(4-tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2O4S/c1-19(2,3)12-4-6-14(7-5-12)26(23,24)16-9-11-8-13(20)10-15(21)17(11)25-18(16)22/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITHGCSGUQCUMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2851709.png)

![2-{[5-(2,4-dichlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2851714.png)

![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3-methoxyphenyl]-N,N-dimethylmethanamine](/img/structure/B2851715.png)

![8-Methoxy-3-[2-oxo-7-(2-oxopropoxy)chromen-4-yl]chromen-2-one](/img/structure/B2851718.png)

![9-(3-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2851724.png)

![1-(2-Ethoxy-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one](/img/structure/B2851725.png)

![Methyl 4-[6-amino-1-(3-chlorophenyl)-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B2851728.png)

![4,4,8-Trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2851732.png)